

Preliminary Toxicity Profile of Fucosterol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fucosterol*

Cat. No.: *B1674174*

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Introduction

Fucosterol, a prominent phytosterol found in various species of brown algae, has garnered significant scientific interest for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on **fucosterol**, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. While comprehensive toxicological assessments of **fucosterol** following standardized regulatory guidelines are limited, this guide synthesizes existing data and provides insights based on studies of **fucosterol** and related phytosterols to offer a foundational understanding of its toxicological profile.

Data Presentation: Summary of Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro cytotoxicity and in vivo toxicity studies on **fucosterol**.

Table 1: In Vitro Cytotoxicity of **Fucosterol** (IC50 Values)

Cell Line	Cell Type	IC50 (µg/mL)	IC50 (µM)	Reference
T47D	Human Breast Cancer	27.94 ± 9.3	-	[1]
HT-29	Human Colon Cancer	70.41 ± 7.5	-	[1]
Caco-2	Human Colorectal Adenocarcinoma	> 70	-	
NIH 3T3	Mouse Embryo Fibroblast	> 70	-	
HeLa	Human Cervical Cancer	-	45.8	[2]
MCF-7	Human Breast Cancer	43.3	-	[2]
SiHa	Human Cervical Cancer	34.0	-	[2]
HEK293	Human Embryonic Kidney	185.4	-	[2]
HL-60	Human Promyelocytic Leukemia	7.8	-	[3]

Table 2: In Vivo Toxicity Studies of **Fucosterol** in Rodents

Animal Model	Dosage	Duration	Observations	Reference
Ovariectomized rats	25, 50, and 100 mg/kg/day (oral)	7 weeks	No toxic effects observed.	[4]
ICR mice	25, 50, and 100 mg/kg (oral)	3 consecutive days	No mortality or abnormal behavioral changes.	[4]
C57BL/6J mice	10 and 30 mg/kg/day (oral)	1 week	No toxicological side effects reported.	[5]
General Statement	10 to 100 mg/kg/day	-	Fucoesterol does not show toxic effects in animals at these doses.	[6]

Experimental Protocols

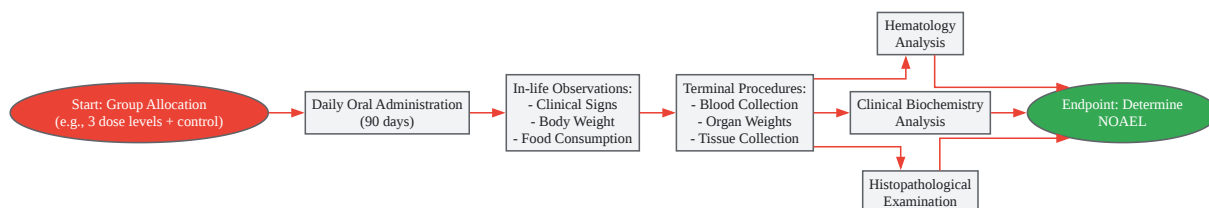
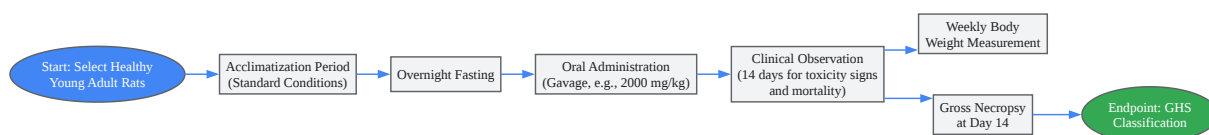
Detailed methodologies for key toxicological assays are provided below. As specific OECD guideline-compliant studies for **fucoesterol** are not readily available in the public domain, the following protocols are based on standardized guidelines and studies on related phytosterols, providing a framework for how such studies would be conducted.

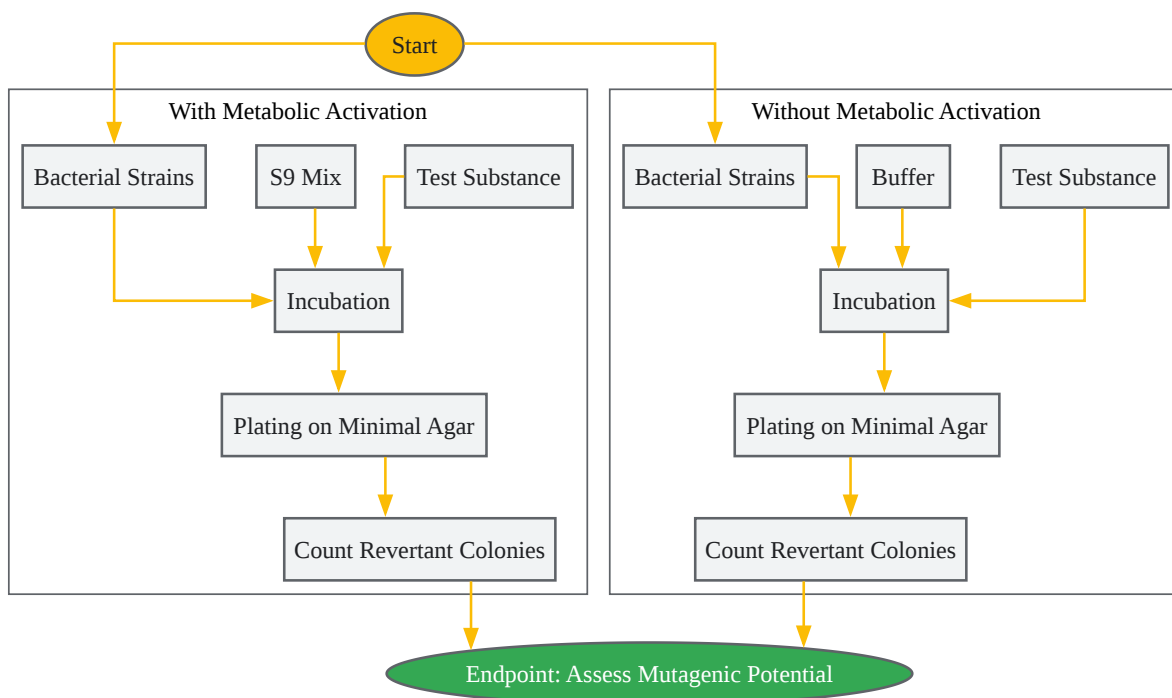
Acute Oral Toxicity Study (Based on OECD Guideline 423)

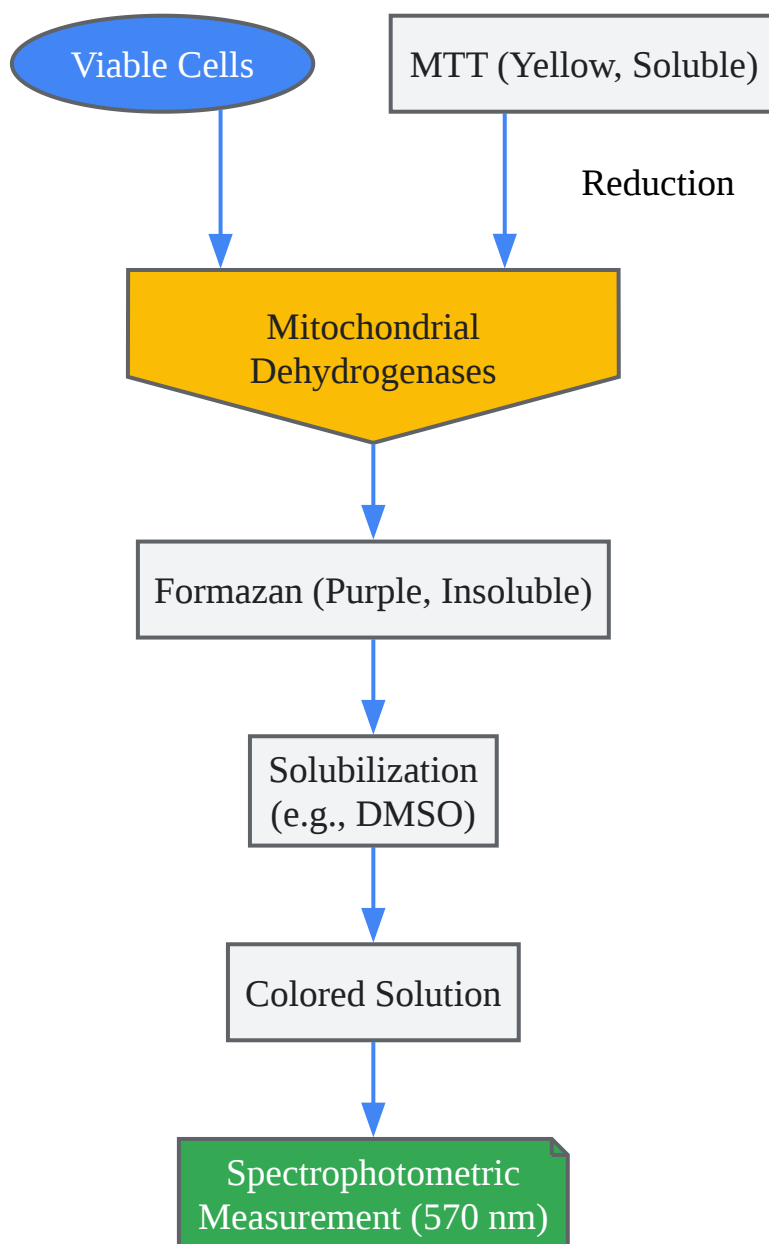
This protocol outlines the procedure for determining the acute oral toxicity of a test substance.

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, are used.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

- Dosing:
 - A starting dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity.
 - The test substance is administered orally via gavage to a group of three fasted animals.
 - If no mortality is observed, a confirmatory group of three additional animals is dosed at the same level.
- Observations:
 - Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for 14 days.
 - Body weight is recorded weekly.
 - At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.
- Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality. An LD50 greater than 2000 mg/kg would classify the substance as GHS category 5 or unclassified.







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